[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
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Overview
Description
[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound's synthesis and its derivatives have been explored for various applications, such as in the creation of fungal xanthones like bikaverin. This process involves a series of reactions starting with β-carbonyl compounds to produce ethyl 3-(1-hydroxy-6-methoxy-3,8-dimethyl-9-oxoxanthen-2-yl)-3-oxopropanoate, among other products (Iijima et al., 1979).
Biological and Pharmacological Activities
- Compounds structurally similar to [8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate have shown promise in biological and pharmacological research. For instance, new phenolic compounds isolated from Myristica fragrans seeds exhibited anti-inflammatory activities in macrophage cells (Cuong et al., 2011).
Applications in Photodynamic Therapy
- Certain derivatives of the compound have potential applications in photodynamic therapy for cancer treatment. For example, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which share structural characteristics with this compound, have been synthesized. These compounds exhibit excellent properties as photosensitizers, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Metabolic Pathways and Synthesis
- The compound's analogs have been studied for their metabolism and synthesis pathways. For instance, research on metsulfuron methyl in wheat and barley revealed the formation of compounds similar to this compound and its carbohydrate conjugates (Anderson et al., 1989).
Properties
Molecular Formula |
C27H32N2O9 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
[8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |
InChI |
InChI=1S/C27H32N2O9/c1-15(2)12-21(30)38-24-16(3)37-27(34)19(29-25(32)22-23(31)20(35-4)10-11-28-22)14-36-26(33)18(24)13-17-8-6-5-7-9-17/h5-11,15-16,18-19,24,31H,12-14H2,1-4H3,(H,29,32) |
InChI Key |
ISHRABPLRWRZQX-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=NC=CC(=C2O)OC)CC3=CC=CC=C3)OC(=O)CC(C)C |
Canonical SMILES |
CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=NC=CC(=C2O)OC)CC3=CC=CC=C3)OC(=O)CC(C)C |
Synonyms |
UK 2C UK-2C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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